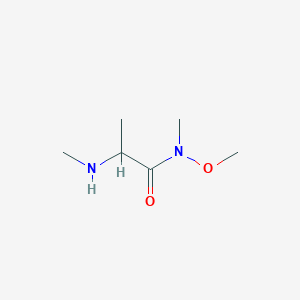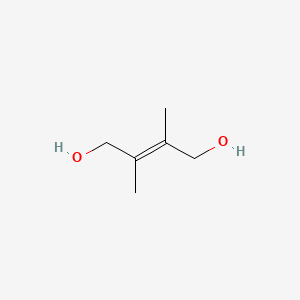
(2E)-2,3-dimethylbut-2-ene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2,3-dimethylbut-2-ene-1,4-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and it features a double bond in its structure, specifically in the (2E)-configuration. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2,3-dimethylbut-2-ene-1,4-diol can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by reduction. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2,3-dimethylbut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of 2,3-dimethylbutane-1,4-diol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-2,3-dimethylbut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (2E)-2,3-dimethylbut-2-ene-1,4-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in both fundamental and applied research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dimethylbutane-1,4-diol: Lacks the double bond present in (2E)-2,3-dimethylbut-2-ene-1,4-diol.
2,3-dimethyl-2-butene: Contains the double bond but lacks the hydroxyl groups.
1,4-butanediol: A simpler diol without the methyl groups and double bond.
Uniqueness
This compound is unique due to the combination of its double bond and hydroxyl groups, which confer distinct reactivity and properties. This makes it a versatile compound in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(E)-2,3-dimethylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C6H12O2/c1-5(3-7)6(2)4-8/h7-8H,3-4H2,1-2H3/b6-5+ |
InChI-Schlüssel |
LHWNRQDQUXQQPG-AATRIKPKSA-N |
Isomerische SMILES |
C/C(=C(/C)\CO)/CO |
Kanonische SMILES |
CC(=C(C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


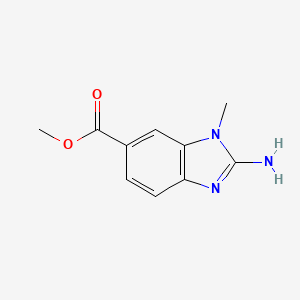
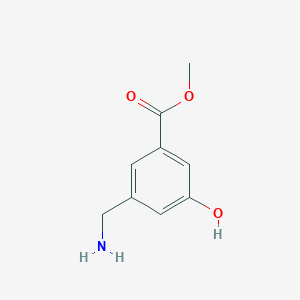
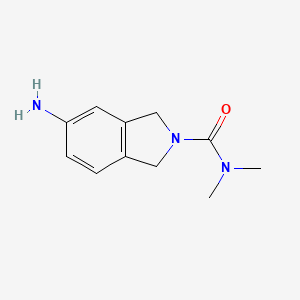
amino}acetic acid hydrochloride](/img/structure/B13520280.png)
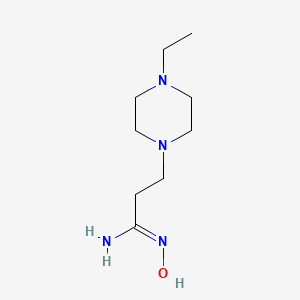
![Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B13520292.png)

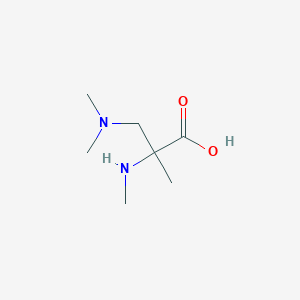
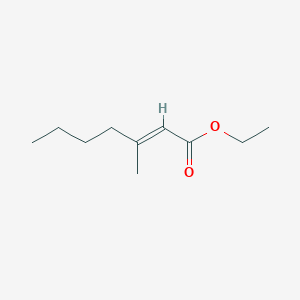
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
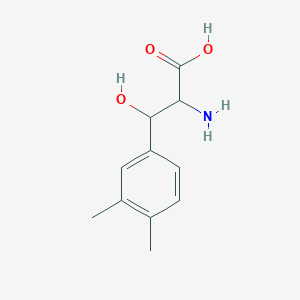
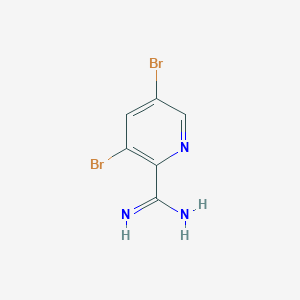
![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
